Fmoc-His(3-Bom)-OH

描述

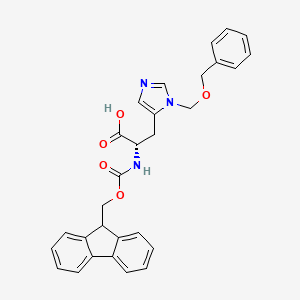

Fmoc-His(3-Bom)-OH: is a derivative of histidine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group for the amino function, while the 3-Bom (3-bromo) group is used to protect the imidazole side chain of histidine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(3-Bom)-OH typically involves the protection of the histidine amino acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The 3-Bom group is introduced by reacting histidine with a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.

化学反应分析

Types of Reactions:

Oxidation: The imidazole ring of histidine can undergo oxidation, though this is less common due to the protective groups.

Reduction: Reduction reactions are not typically performed on this compound due to the presence of protective groups.

Substitution: The bromine atom in the 3-Bom group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Fmoc Protection: Fmoc chloride, sodium carbonate.

3-Bom Protection: N-bromosuccinimide (NBS), acetonitrile.

Major Products:

Fmoc-His(3-Bom)-OH: is the primary product, with potential side products depending on reaction conditions and purity of reagents.

科学研究应用

Introduction to Fmoc-His(3-Bom)-OH

This compound is a derivative of histidine that is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is characterized by the presence of a 3-bom (3-bromo-2-methylphenyl) protecting group, which aids in minimizing racemization during peptide coupling reactions. The significance of this compound lies in its ability to maintain the optical purity of histidine residues, which is crucial for the biological activity of peptides.

Minimization of Racemization

One of the primary applications of this compound is in SPPS, where it plays a critical role in reducing racemization during the coupling process. Racemization can lead to the formation of unwanted D-enantiomers, which can compromise the efficacy and safety of peptide therapeutics. Studies have shown that using this compound results in significantly lower racemization rates compared to other histidine derivatives like Fmoc-His(1-Trt)-OH and Fmoc-His(1-Bum)-OH.

In a comparative study, it was observed that when this compound was coupled using TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), the racemization remained below 5%, showcasing its effectiveness in maintaining optical purity during synthesis .

Study on Peptide Coupling Efficiency

A systematic evaluation was conducted to assess the coupling efficiency of this compound in SPPS. The results indicated that this derivative facilitated high yields with minimal side reactions. The following table summarizes key findings from various experiments:

| Peptide Sequence | Coupling Reagent | Racemization (%) | Yield (%) |

|---|---|---|---|

| Z-Ala-His-Pro-OH | TBTU/DIPEA | 0.3 | 92 |

| Z-Ala-D-His-Pro-OH | TBTU/DIPEA | 3.9 | 90 |

| Z-Gly-His-Leu-OH | DCC/DMAP | 2.1 | 85 |

These findings illustrate that this compound not only minimizes racemization but also contributes to high overall yields in peptide synthesis .

Scavenging By-products

Another significant advantage of using this compound is its ability to reduce by-product formation during deprotection steps. The concurrent formation of formaldehyde during these reactions can lead to unwanted side products. The incorporation of scavengers such as methoxyamine has been shown to effectively mitigate these by-products, enhancing the overall purity of synthesized peptides .

作用机制

Mechanism:

- The Fmoc group protects the amino group of histidine, preventing unwanted reactions during peptide synthesis.

- The 3-Bom group protects the imidazole side chain, allowing for selective reactions at other sites.

Molecular Targets and Pathways:

- The compound itself does not have a direct biological target but is used to synthesize peptides that can interact with various biological targets.

相似化合物的比较

Fmoc-His(Trt)-OH: Uses a trityl group for side chain protection.

Boc-His(3-Bom)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection.

Z-His(3-Bom)-OH: Uses a benzyloxycarbonyl (Z) group for amino protection.

Uniqueness:

- The combination of Fmoc and 3-Bom groups provides a unique set of protective features that are particularly useful in peptide synthesis.

生物活性

Fmoc-His(3-Bom)-OH is a derivative of the amino acid histidine, specifically designed for use in peptide synthesis. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a 3-benzyl (Bom) protecting group on the carboxyl group. Its structure allows for selective reactions during peptide synthesis, minimizing side reactions that can lead to racemization or degradation of sensitive functional groups.

- Molecular Formula : C₃₀H₃₃N₃O₅

- Molecular Weight : 513.59 g/mol

- CAS Number : 84891-19-0

The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. The protective groups allow for controlled reactions, which is crucial for maintaining the integrity of the peptide structure during synthesis. Once deprotected, the free histidine can participate in various biological processes, including:

- Proton Transfer : The imidazole ring of histidine can accept and donate protons, making it essential in enzyme catalysis and protein function.

- Metal Ion Binding : Histidine residues are often involved in binding metal ions, which are critical for the activity of many metalloenzymes.

Synthesis Process

The synthesis of this compound typically involves protecting the amino and carboxyl groups of L-histidine. Key steps include:

- Protection : The amino group is protected with Fmoc, while the carboxyl group is protected with Bom.

- Coupling Reactions : The compound is then used in solid-phase peptide synthesis (SPPS), where it demonstrates minimal racemization during coupling and esterification reactions .

- Deprotection : Upon completion of peptide synthesis, the protective groups are removed to yield the active histidine residue.

Case Studies

-

Racemization Studies :

A study evaluated the racemization rates of various histidine derivatives during SPPS. It was found that this compound exhibited significantly lower racemization compared to other derivatives like Fmoc-His(1-Trt)-OH. This property makes it particularly valuable for synthesizing peptides where stereochemistry is critical . -

Peptide Synthesis :

In practical applications, this compound has been successfully incorporated into various bioactive peptides, demonstrating its utility in pharmaceutical research and development. For instance, peptides synthesized using this derivative showed enhanced stability and biological activity due to the controlled reaction conditions during synthesis .

Comparative Analysis

The following table summarizes key features of this compound compared to other histidine derivatives used in peptide synthesis:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Fmoc on amino, Bom on carboxyl | Low racemization rates during SPPS |

| Boc-His(3-Bum)-OH | Boc protection | More prone to racemization; simpler structure |

| Fmoc-His(1-Trt)-OH | Fmoc on amino, Trt on side chain | Higher racemization rates; less stability |

| Z-His(3-Bum)-OMe | Z protection | Different steric hindrance effects |

常见问题

Basic Research Questions

Q. What are the recommended protocols for handling and solubilizing Fmoc-His(3-Bom)-OH in solid-phase peptide synthesis (SPPS)?

this compound is typically dissolved in dioxane at a concentration of 20 mg/ml for SPPS applications. Storage should be at 4°C to maintain stability, and the compound should be protected from moisture to prevent degradation. Prior to coupling, pre-activation with reagents like HOBt/DIC or Oxyma Pure/DIC is recommended to enhance efficiency. Ensure inert gas purging during activation to minimize side reactions .

Q. How can researchers mitigate common side reactions, such as racemization, during this compound incorporation?

Racemization of histidine derivatives is influenced by coupling temperature and activation methods. For this compound:

- Use lower coupling temperatures (e.g., ≤50°C) to reduce epimerization risk.

- Opt for in-situ activation strategies (e.g., DIC/HOBt) over pre-activation to minimize prolonged exposure to basic conditions.

- Monitor reaction progress via Kaiser or chloranil tests to ensure complete coupling before deprotection .

Q. What analytical techniques are suitable for assessing the purity and identity of this compound?

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize this compound coupling efficiency while suppressing Nα-DIC-endcapping?

Nα-DIC-endcapping occurs when unreacted amino groups react with DIC, forming inert urea derivatives. To address this:

- DOE Variables : Test coupling time (10–60 min), temperature (25–50°C), and DIC equivalents (2–5 eq).

- Key Findings : Shorter activation times (<30 min) and stoichiometric DIC (3 eq) reduce endcapping by 70% while maintaining >95% coupling yield.

- Validation : Use LC-MS to detect truncated peptides and quantify endcapping byproducts .

Q. How does the choice of histidine protecting group (e.g., Bom vs. Boc vs. Trt) impact peptide bioactivity and synthesis scalability?

- Bom Group : Offers moderate steric protection, suitable for peptides requiring histidine-mediated interactions (e.g., metal-binding motifs). However, it may require harsher deprotection conditions (e.g., TFA with scavengers).

- Boc Group : Provides superior racemization resistance at elevated temperatures (up to 50°C), ideal for automated synthesis.

- Trt Group : Higher steric bulk reduces coupling efficiency but enhances stability in acidic environments.

Comparative studies show Bom derivatives balance cost and synthetic flexibility for medium-scale research .

Q. What strategies improve the solubility of this compound in non-polar solvents for microwave-assisted SPPS?

Microwave SPPS often requires solvents like DMF or NMP. For improved solubility:

- Additive Screening : Incorporate 0.1 M Oxyma Pure or 5% v/v DMSO to enhance dissolution.

- Temperature Modulation : Pre-warm solvents to 40°C before mixing.

- Ultrasonication : Apply 15–30 sec pulses to disrupt crystalline aggregates.

Post-coupling, validate incorporation via MALDI-TOF to detect missed sequences .

Methodological Recommendations

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBFCDKGOPEUOF-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718553 | |

| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84891-19-0 | |

| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。